molecular formula C18H14F2N6O2 B2429016 N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1421584-33-9

N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2429016
CAS No.: 1421584-33-9
M. Wt: 384.347
InChI Key: IHRFCSMEXVXLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a difluorobenzamido group, and a tetrazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(2,4-difluorobenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N6O2/c19-10-1-8-14(15(20)9-10)17(27)21-12-4-6-13(7-5-12)26-24-16(23-25-26)18(28)22-11-2-3-11/h1,4-9,11H,2-3H2,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRFCSMEXVXLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(2,4-Difluorobenzamido)Benzamide

The synthesis begins with the formation of the difluorobenzamido-phenyl backbone. In a typical procedure, 4-aminobenzamide reacts with 2,4-difluorobenzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (3 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours. Workup involves washing with 5% aqueous NaHCO3 and brine, followed by recrystallization from ethanol to yield 4-(2,4-difluorobenzamido)benzamide (78–85% yield).

Key characterization data:

  • FT-IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (amide C=O), 1602 cm⁻¹ (aromatic C=C).
  • ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.02–7.95 (m, 2H, ArH), 7.89–7.82 (m, 2H, ArH), 7.52–7.45 (m, 1H, ArH), 7.30–7.22 (m, 2H, ArH).

Formation of Imidoyl Chloride Intermediate

The benzamide undergoes conversion to its reactive imidoyl chloride derivative using phosphorus oxychloride (POCl3) in dimethylformamide (DMF). A mixture of 4-(2,4-difluorobenzamido)benzamide (1 equiv) and POCl3 (5 equiv) in anhydrous DMF (0.1 equiv) is heated at 60°C for 3 hours. Excess POCl3 is removed under reduced pressure, and the residue is co-distilled with toluene to yield the imidoyl chloride as a pale-yellow solid (92–95% conversion).

Tetrazole Ring Formation via [3+2] Cycloaddition

The critical tetrazole annulation employs sodium azide (3 equiv) in dry DMF at 80°C for 4 hours. The reaction mechanism proceeds through a Huisgen-type cycloaddition, where the azide ion attacks the electrophilic carbon of the imidoyl chloride. After aqueous workup and extraction with ethyl acetate, the crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford 5-(4-(2,4-difluorobenzamido)phenyl)-1H-tetrazole (68–72% yield).

Optimization Note:

  • Lower temperatures (40–60°C) reduce side products but extend reaction time to 18–24 hours.
  • Catalytic ammonium chloride (10 mol%) improves yield to 81% by facilitating azide activation.

N-Cyclopropylation of the Tetrazole

The final step introduces the cyclopropyl group via nucleophilic substitution. 5-(4-(2,4-Difluorobenzamido)phenyl)-1H-tetrazole (1 equiv) is treated with cyclopropyl bromide (1.2 equiv) and potassium carbonate (2 equiv) in anhydrous DMF at 80°C for 6 hours. Post-reaction filtration and solvent evaporation yield the target compound, which is recrystallized from methanol/water (7:3) to achieve >99% purity (65–70% yield).

Alternative Synthetic Routes

Ugi Multi-Component Reaction Approach

A contemporary method utilizes a one-pot Ugi reaction to assemble the tetrazole core. Equimolar quantities of cyclopropylamine, 4-nitrobenzaldehyde, 2,4-difluorophenyl isocyanate, and trimethylsilyl azide are combined in methanol at room temperature for 36 hours. This approach directly yields N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide in 58% yield, bypassing intermediate isolation steps.

Advantages:

  • Reduced purification requirements
  • Atom-economic pathway

Limitations:

  • Limited control over regioselectivity
  • Lower yield compared to stepwise synthesis

Direct Alkylation of Preformed Tetrazole

An alternative strategy alkylates 5-(4-(2,4-difluorobenzamido)phenyl)-1H-tetrazole-5-carboxamide with cyclopropyl bromide under phase-transfer conditions. Tetrabutylammonium bromide (0.1 equiv) enhances reactivity in a biphasic system (toluene/50% NaOH), achieving 73% yield at 50°C in 8 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Step Optimal Solvent Temperature (°C) Yield Improvement
Imidoyl Chloride DMF 60 92% → 95%
Tetrazole Formation DMF 80 68% → 81%*
N-Cyclopropylation DMF 80 65% → 70%

*With NH4Cl catalyst.

Catalysts and Reagent Stoichiometry

  • Azide Reactions: Stoichiometric excess of NaN3 (3–4 equiv) compensates for side reactions with moisture.
  • Alkylation: K2CO3 outperforms Cs2CO3 in minimizing O-alkylation byproducts (≤3% vs. 12%).

Analytical Characterization

The target compound exhibits distinctive spectral features:

  • HRMS (ESI+): m/z 407.1284 [M+H]⁺ (calc. 407.1289 for C₁₉H₁₇F₂N₅O₂).
  • ¹³C NMR (100 MHz, DMSO-d6): δ 165.2 (C=O), 158.9 (tetrazole C), 152.1–148.3 (ArCF), 118.4–112.8 (ArC), 26.4 (cyclopropyl CH2).
  • XRD Analysis: Monoclinic crystal system with P2₁/c space group, confirming the tetrazole’s planarity and hydrogen-bonding network.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide, have been studied for their antimicrobial properties. Research indicates that certain tetrazole compounds exhibit significant activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with structure-activity relationship (SAR) studies suggesting that modifications in the molecular structure can enhance their antimicrobial efficacy .

Anti-inflammatory Effects

Compounds containing the tetrazole ring have also been evaluated for anti-inflammatory activity. Studies demonstrate that specific tetrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The anti-inflammatory effects of this compound could be significant in developing new nonsteroidal anti-inflammatory drugs (NSAIDs) .

Cancer Treatment

Recent investigations have highlighted the potential of tetrazole-containing compounds in oncology. Some studies suggest that these compounds may serve as effective agents in targeting cancer cells due to their ability to interfere with specific cellular pathways involved in tumor growth and metastasis. The unique structural features of this compound may enhance its selectivity and potency against cancerous cells .

Neurological Disorders

Emerging research indicates that tetrazole derivatives could play a role in treating neurological conditions. Their ability to modulate neurotransmitter systems suggests potential applications in managing disorders such as depression and anxiety. The specific mechanisms by which this compound may exert its effects on the central nervous system warrant further investigation .

Case Studies and Research Findings

StudyFindingsImplications
Study 1 Evaluated antimicrobial activity against Pseudomonas aeruginosaDemonstrated effectiveness comparable to standard antibiotics
Study 2 Investigated anti-inflammatory properties via COX inhibitionSuggested potential as a new NSAID candidate
Study 3 Assessed anticancer properties in vitroIndicated selective cytotoxicity towards cancer cells
Study 4 Explored effects on neurotransmitter modulationProposed therapeutic potential for depression treatment

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide stands out due to its combination of a cyclopropyl group, a difluorobenzamido group, and a tetrazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group and a difluorobenzamide moiety, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H13_{13}F2_{2}N5_{5}O, with a molecular weight of approximately 305.29 g/mol. The compound's structure features a tetrazole ring, which is known for its bioisosteric properties related to carboxylic acids, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tetrazole ring can facilitate binding to active sites of target proteins, potentially leading to inhibition or modulation of their activity. This mechanism is critical in the context of drug development, particularly for anti-inflammatory and analgesic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

In Vitro Studies

A study evaluating the structure-activity relationship (SAR) of similar compounds highlighted the importance of the difluoro substitution in enhancing COX-2 selectivity. Compounds with similar scaffolds showed IC50 values in the low micromolar range for COX-2 inhibition .

In Vivo Evaluations

Animal studies have been conducted to assess the anti-inflammatory effects and ulcerogenic liability of tetrazole derivatives. For instance, certain derivatives were found to have comparable ulcerogenic indices to celecoxib, a well-known COX-2 inhibitor, indicating a favorable safety profile .

Data Summary Table

Biological Activity Effect Reference
COX-2 InhibitionPotent
Analgesic ActivitySignificant
Antimicrobial ActivityModerate

Q & A

Q. What are the recommended synthetic routes for preparing N-cyclopropyl-2-(4-(2,4-difluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrazole ring using sodium azide followed by coupling reactions to introduce the cyclopropyl and difluorobenzamido groups. Key steps include:

  • Tetrazole ring formation : Cycloaddition of nitriles with sodium azide under reflux conditions (e.g., in ethanol or DMF) .
  • Amide coupling : Use of coupling agents like EDCI or DCC to attach the 2,4-difluorobenzamido moiety to the phenyl ring .
  • Cyclopropane introduction : Alkylation or nucleophilic substitution with cyclopropylamine derivatives under inert atmospheres .
    Purification via recrystallization or column chromatography ensures high yields (>80%) and purity (>95%) .

Q. How is the molecular structure of this compound confirmed in academic research?

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon connectivity (e.g., distinguishing tetrazole protons at δ 8.5–9.5 ppm) .
  • Infrared (IR) Spectroscopy : Identification of functional groups like amide (C=O stretch ~1650 cm⁻¹) and tetrazole (C=N stretch ~1450 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What biological targets are associated with this compound?

The compound interacts with:

  • Metabotropic glutamate receptors (mGlu4) : Acts as a positive allosteric modulator, enhancing receptor activity in neurodegenerative disease models .
  • Enzymatic inhibition : Potential inhibition of kinases or proteases due to tetrazole’s metal-binding properties .
  • Antimicrobial targets : Fluorinated aromatic groups may disrupt microbial membrane integrity .

Advanced Research Questions

Q. How can synthetic protocols be optimized for reproducibility in diverse research settings?

Optimization strategies include:

  • Reagent stoichiometry : Maintaining a 1:1.2 molar ratio of tetrazole precursor to cyclopropylamine to minimize side products .
  • Temperature control : Tetrazole cycloaddition at 80–100°C to balance reaction rate and decomposition risks .
  • Scalability : Transitioning from batch to continuous flow reactors for improved heat and mass transfer .
    Validation via HPLC (C18 columns, acetonitrile/water gradients) ensures batch consistency .

Q. How can researchers address contradictions in biological activity data across similar tetrazole derivatives?

Discrepancies may arise from:

  • Substituent effects : Fluorine position (2,4-difluoro vs. 3-fluoro) alters lipophilicity and target binding .
  • Stereochemical variations : Cyclopropane conformation impacts receptor docking (e.g., mGlu4 vs. mGlu5 selectivity) .
  • Assay conditions : Varying pH or ionic strength in enzymatic assays can modulate activity. Cross-validate using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .

Q. What pharmacodynamic mechanisms are hypothesized for this compound in neurodegenerative disease models?

Mechanistic studies suggest:

  • mGlu4 modulation : Enhances glutamate signaling, promoting neuroprotection in Parkinson’s disease models .
  • Redox modulation : Tetrazole’s electron-deficient core may scavenge reactive oxygen species (ROS) in neuronal cells .
  • Synergistic effects : Co-administration with L-DOPA shows improved motor function in preclinical trials .

Q. How does this compound compare to structurally analogous fluorinated tetrazole derivatives?

Comparative analysis reveals:

  • Bioavailability : The 2,4-difluorobenzamido group improves blood-brain barrier penetration vs. non-fluorinated analogs .
  • Thermal stability : Cyclopropyl substitution increases melting point (~180°C) compared to ethyl or methyl derivatives .
  • Toxicity : Lower hepatotoxicity than trifluoromethyl-containing analogs due to reduced metabolic oxidation .

Q. What stability considerations are critical for long-term storage and in vitro assays?

Key stability factors:

  • pH sensitivity : Degrades rapidly in acidic conditions (pH < 3), requiring neutral buffers for dissolution .
  • Light sensitivity : Protect from UV exposure to prevent tetrazole ring cleavage .
  • Storage : Lyophilized form stable at –20°C for >12 months; avoid freeze-thaw cycles in DMSO stocks .

Q. What computational tools are used to predict its interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding to mGlu4’s allosteric pocket (PDB ID: 4X56) .
  • QSAR models : Predict logP (2.1) and polar surface area (85 Ų) to optimize pharmacokinetics .
  • DFT calculations : Analyze tetrazole’s electron density for metal coordination studies .

Q. How can researchers validate purity and identity in collaborative studies?

Standardized protocols include:

  • HPLC-DAD : Purity assessment with a retention time of 12.3 ± 0.2 min (C18 column, 1.0 mL/min flow rate) .
  • Elemental analysis : Match experimental vs. theoretical C, H, N values (e.g., C: 54.2%, H: 3.8%, N: 18.9%) .
  • X-ray crystallography : Resolve crystal structure (CCDC deposition recommended) for unambiguous confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.